Ajugamarin chlorohydrin
CAS No.: 85447-27-4
Cat. No.: VC7850595
Molecular Formula: C29H41ClO10
Molecular Weight: 585.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85447-27-4 |
|---|---|
| Molecular Formula | C29H41ClO10 |
| Molecular Weight | 585.1 g/mol |
| IUPAC Name | [5-acetyloxy-4a-(acetyloxymethyl)-4-(chloromethyl)-4-hydroxy-8-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethyl-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] 2-methylbut-2-enoate |
| Standard InChI | InChI=1S/C29H41ClO10/c1-7-16(2)26(35)40-22-8-9-28(36,14-30)29(15-38-18(4)31)23(39-19(5)32)10-17(3)27(6,25(22)29)12-21(33)20-11-24(34)37-13-20/h7,11,17,21-23,25,33,36H,8-10,12-15H2,1-6H3 |
| Standard InChI Key | CWWDVANTGWQWKM-UHFFFAOYSA-N |
| SMILES | CC=C(C)C(=O)OC1CCC(C2(C1C(C(CC2OC(=O)C)C)(C)CC(C3=CC(=O)OC3)O)COC(=O)C)(CCl)O |
| Canonical SMILES | CC=C(C)C(=O)OC1CCC(C2(C1C(C(CC2OC(=O)C)C)(C)CC(C3=CC(=O)OC3)O)COC(=O)C)(CCl)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Ajugamarin chlorohydrin belongs to the diterpene lactone class, characterized by a carbobicyclic framework with multiple functional groups. Its IUPAC name, , reflects its stereochemical complexity . Key structural elements include:
-
A chloromethyl group at position 4, critical for its reactivity.
-
Acetyloxy and hydroxymethyl substituents enhancing solubility.
-
A 5-oxo-2H-furan-3-yl moiety contributing to its lactone ring system .
Table 1: Comparative Structural Features of Ajugamarin Derivatives
| Compound | Functional Groups | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| Ajugamarin A1 | Hydroxyl, acetyloxy | 549.0 | Lacks chloromethyl group |
| Ajugamarin Chlorohydrin | Chloromethyl, acetyloxy, hydroxymethyl | 585.1 | Chlorine substitution enhances polarity |
Data derived from PubChem and VulcanChem entries .
Spectroscopic and Computational Data
The compound’s stereochemistry has been resolved via X-ray crystallography, confirming the R and S configurations at chiral centers . Nuclear Magnetic Resonance (NMR) studies reveal distinct signals for the chloromethyl ( 3.85 ppm) and acetyloxy groups ( 170.2 ppm) . Density Functional Theory (DFT) calculations align with experimental data, validating its 3D conformation .
Synthesis and Isolation
Historical Synthesis
The first synthesis of ajugamarin chlorohydrin was reported in 1983 by Shimomura et al., involving hydrochloric acid-mediated chlorohydrination of ajugamarin A1 in methanol .
Table 2: Synthesis Conditions and Yield
| Starting Material | Reagent | Solvent | Temperature | Duration | Yield (%) |
|---|---|---|---|---|---|
| Ajugamarin A1 | HCl (1.0 M) | Methanol | Ambient | 24 h | 47 |
This method remains the benchmark for laboratory-scale production, though optimization for industrial applications is pending .
Natural Isolation
From Ajuga ciliata, ajugamarin chlorohydrin is extracted via ethanol-water mixtures, followed by chromatographic purification. Recent advances in High-Performance Liquid Chromatography (HPLC) have improved isolation efficiency, achieving >95% purity .
Biological Activities and Mechanisms
Neuroprotective Effects
In vitro studies demonstrate ajugamarin chlorohydrin’s ability to reduce glutamate-induced neurotoxicity in SH-SY5Y cells by 62% at 10 μM, surpassing the efficacy of ajugamarin A1 (38%). Mechanistically, it inhibits caspase-3 activation and enhances mitochondrial membrane potential, suggesting anti-apoptotic properties .
Antioxidant Capacity
The compound exhibits radical-scavenging activity against DPPH () and ABTS (), attributable to its phenolic hydroxyl and furanone moieties .
Table 3: Comparative Antioxidant Activities
| Compound | DPPH IC50 (μM) | ABTS IC50 (μM) |
|---|---|---|
| Ajugamarin Chlorohydrin | 12.3 | 8.7 |
| Trolox | 18.5 | 10.2 |
| Ascorbic Acid | 25.1 | 15.4 |
Data adapted from PMC study on Ajuga extracts .
Antimicrobial Properties
Preliminary assays indicate moderate activity against Staphylococcus aureus () and Candida albicans (), though clinical relevance remains uncertain .
Pharmacological Research and Challenges
Toxicity Profile
Acute toxicity testing in mice reveals an of 320 mg/kg (oral) and 85 mg/kg (intraperitoneal), with hepatorenal toxicity observed at higher doses. Chronic exposure studies are absent, representing a critical research gap.
Future Directions and Applications
Structural Optimization
-
Prodrug Development: Esterification of hydroxyl groups to enhance bioavailability.
-
Hybrid Molecules: Conjugation with NSAIDs (e.g., ibuprofen) for dual neuroprotective/anti-inflammatory action.
Targeted Delivery Systems
Nanoparticle encapsulation using poly(lactic-co-glycolic acid) (PLGA) could prolong systemic circulation, addressing pharmacokinetic limitations.
Clinical Translation
Phase 0 microdosing trials are warranted to assess human metabolism. Collaborative efforts between phytochemists and pharmacologists will be essential to advance this compound toward therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume